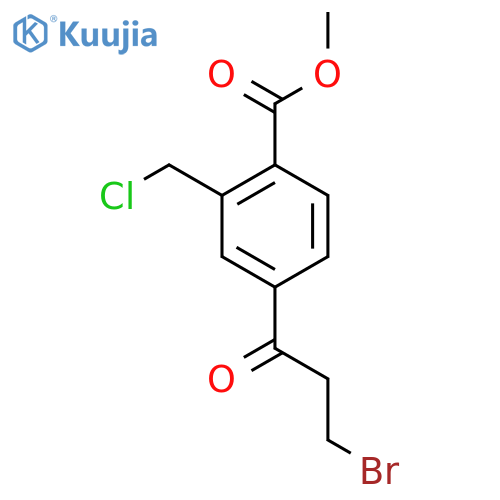Cas no 1805746-42-2 (Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate)

1805746-42-2 structure
商品名:Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate
CAS番号:1805746-42-2
MF:C12H12BrClO3
メガワット:319.578882217407
CID:4949353
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate
-
- インチ: 1S/C12H12BrClO3/c1-17-12(16)10-3-2-8(6-9(10)7-14)11(15)4-5-13/h2-3,6H,4-5,7H2,1H3
- InChIKey: HLOUUZMOAARYJF-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(C(=O)OC)=C(CCl)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 283
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 2.5
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015652-250mg |
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate |
1805746-42-2 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
| Alichem | A015015652-500mg |
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate |
1805746-42-2 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
| Alichem | A015015652-1g |
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate |
1805746-42-2 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
1805746-42-2 (Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate) 関連製品
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
